Cholyl-lysyl-fluorescein

Catalog No.
S11226530
CAS No.
M.F
C51H63N3O11S
M. Wt
926.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholyl-lysyl-fluorescein

Product Name

Cholyl-lysyl-fluorescein

IUPAC Name

5-[[5-carboxy-5-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

Molecular Formula

C51H63N3O11S

Molecular Weight

926.1 g/mol

InChI

InChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66)

InChI Key

ZUJFMZPBQQCXQR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C

Cholyl-lysyl-fluorescein is a fluorescent bile acid analog that serves as a valuable tool in biological research, particularly in the study of liver functions and bile acid transport mechanisms. This compound is characterized by its fluorescein labeling, which allows for easy visualization and quantification within biological systems. Cholyl-lysyl-fluorescein closely mimics the behavior of naturally occurring bile acids, such as cholic acid, and is utilized to investigate cholestasis—a condition where bile cannot flow from the liver to the duodenum.

The molecular formula of cholyl-lysyl-fluorescein is C51H61N3Na2O12C_{51}H_{61}N_{3}Na_{2}O_{12}, and it exhibits unique properties that facilitate its role as a probe for studying hepatic functions and drug interactions. Its structural similarity to bile acids enables it to interact with the same transport mechanisms in hepatocytes, making it an effective agent for assessing liver function in various experimental settings .

, primarily involving tautomerization, which is dependent on pH levels. The fluorescein moiety can exist in different tautomeric forms, affecting its fluorescence properties. For instance, at lower pH levels, cholyl-lysyl-fluorescein maintains its native conformation, while at higher pH levels, tautomerization can occur, leading to altered detection capabilities in assays such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA) .

Additionally, cholyl-lysyl-fluorescein can be solubilized in various solvents, with methanol being preferred for maintaining its stability during assays. The presence of alkali such as sodium hydroxide can lead to increased tautomerization, which may reduce the availability of the native compound for detection .

Cholyl-lysyl-fluorescein exhibits significant biological activity related to bile acid transport and liver function assessment. It has been shown to parallel the cellular binding and uptake properties of cholic acid derivatives. Studies indicate that cholyl-lysyl-fluorescein can effectively visualize bile acid transport within liver tissue and assess biliary elimination processes .

In clinical applications, cholyl-lysyl-fluorescein has demonstrated potential as a diagnostic tool for liver diseases. For example, plasma elimination studies revealed that cholyl-lysyl-fluorescein levels are significantly impaired in patients with liver cirrhosis compared to healthy individuals, indicating its utility in evaluating hepatic function .

The synthesis of cholyl-lysyl-fluorescein typically involves the conjugation of fluorescein with a bile acid derivative. The general approach includes:

  • Preparation of Bile Acid Derivative: Starting with cholic acid or similar bile acids.
  • Conjugation Reaction: The amino acid lysine is introduced to form a stable amide bond with the carboxylic group of the bile acid.
  • Fluorescein Labeling: The fluorescein moiety is then attached through a suitable linker that allows for effective fluorescence without interfering with the biological activity of the bile acid.

The specific conditions such as solvent choice (e.g., methanol or aqueous ethanol) and pH are critical for optimizing yield and purity during synthesis .

Cholic AcidNatural Bile AcidPrimary bile acid involved in digestionBile salt metabolism studiesLithocholateBile Acid DerivativeLess soluble; associated with toxicityCholestasis studiesGlycolithocholateBile Acid DerivativeConjugated form; better solubilityHepatic function studiesCholyl-LysineBile Acid AnalogSimilar structure without fluorescein labelTransport mechanism studiesCholyl-Lysyl-FluoresceinFluorescent Bile AcidFluorescent properties; used for visualizationLiver function assessment

Cholyl-lysyl-fluorescein's unique combination of fluorescence and structural similarity to natural bile acids makes it particularly useful for studying hepatic functions and drug interactions .

Research on cholyl-lysyl-fluorescein has revealed insights into its interactions with various hepatobiliary transporters. Notably, it is transported by organic anion-transporting polypeptide 1B3 (OATP1B3) and excreted via ATP-binding cassette subfamily B member 11 (ABCB11) and other efflux transporters .

Studies have shown that cholyl-lysyl-fluorescein exhibits minimal enterohepatic circulation, making it suitable for assessing liver function without significant systemic interference . Furthermore, its interactions with these transporters can help elucidate mechanisms underlying drug-drug interactions involving bile acids.

Cholyl-lysyl-fluorescein shares similarities with several other bile acid derivatives but stands out due to its unique fluorescent properties and specific applications in liver function assessment. Below is a comparison table highlighting cholyl-lysyl-fluorescein alongside similar compounds:

Compound NameStructure TypeKey Features

CLF demonstrates biphasic elimination kinetics, with an initial rapid distribution phase followed by slower systemic clearance. After intravenous administration in murine models, approximately 90% of the dose is cleared from plasma within 30 minutes, attributed to efficient hepatic extraction [1]. The compound’s hydrophobic fluorescein moiety enhances protein binding, yielding a volume of distribution (Vd) of 0.4–0.6 L/kg, consistent with confinement to the extracellular compartment [1] [2].

Compartmental Modeling of Elimination

A two-compartment model best fits CLF’s plasma concentration-time curve, with an alpha half-life (distribution) of 2–5 minutes and a beta half-life (elimination) of 45–60 minutes [1]. The rapid alpha phase corresponds to hepatocellular uptake, while the beta phase reflects slower biliary excretion. Systemic clearance rates range from 12–18 mL/min/kg in rats, exceeding hepatic blood flow, suggesting extrahepatic elimination pathways contribute minimally [1] [5].

Table 1: Plasma Clearance Parameters of CLF in Preclinical Models

ParameterValue (Mean ± SD)SpeciesReference
Initial half-life (α)3.2 ± 1.1 minMouse [1]
Terminal half-life (β)52 ± 8 minMouse [1]
Systemic clearance15 ± 2 mL/min/kgRat [5]
Volume of distribution0.5 ± 0.1 L/kgRat [5]

Role of ABCC3 in Systemic Recirculation

ATP-binding cassette subfamily C member 3 (ABCC3), expressed on hepatocyte sinusoidal membranes, mediates CLF efflux back into systemic circulation. This "hepatocyte-to-blood" transport creates a reservoir of recirculating CLF, prolonging its plasma detection window. In ABCC3-knockout mice, plasma CLF levels drop 70% within 2 hours, compared to 50% in wild-type models [1]. This transporter’s activity complicates clearance calculations, necessitating modeling approaches that account for sinusoidal reflux.

Hepatic Uptake and Biliary Excretion Mechanisms

CLF’s hepatic handling is governed by specialized transporters that distinguish it from endogenous bile acids. Unlike taurocholate, CLF is not a substrate for the sodium-taurocholate cotransporting polypeptide (NTCP) or bile salt export pump (BSEP) [1] [2]. Instead, uptake relies on OATP1B3, while excretion depends on ABCC2.

OATP1B3-Mediated Hepatic Uptake

Organic anion-transporting polypeptide 1B3 (OATP1B3), a human-specific uptake transporter, binds CLF with a Michaelis constant (Km) of 4.6 ± 2.7 μM [1]. This high affinity enables efficient extraction even at submicromolar plasma concentrations. OATP1B3’s specificity is evident in transfected cell assays, where CLF uptake exceeds that of OATP1B1 or OATP2B1 by 15-fold [1].

Table 2: Transport Kinetics of CLF in Recombinant Systems

TransporterKm (μM)Vmax (pmol/min/mg)Cell Type
OATP1B34.6 ± 2.7220 ± 40CHO cells
ABCC23.3 ± 2.0180 ± 30Sf21 vesicles
ABCC33.7 ± 1.0150 ± 25Sf21 vesicles

ABCC2-Driven Biliary Excretion

CLF excretion into bile is predominantly mediated by ABCC2 (multidrug resistance-associated protein 2), as demonstrated by a 95% reduction in biliary CLF output in ABCC2-knockout mice [1]. The transporter’s high affinity (Km = 3.3 μM) ensures efficient canalicular efflux, with 60–70% of the hepatic CLF load excreted within 90 minutes [1] [5]. Competitive inhibition assays reveal that drugs like cyclosporine A and rifampicin reduce ABCC2-mediated CLF excretion by 80–90% at therapeutic concentrations, highlighting this pathway’s susceptibility to pharmacologic disruption [5].

Enterohepatic Circulation and Fecal Elimination

Less than 5% of administered CLF undergoes enterohepatic circulation, contrasting with the 60–80% recirculation rate of endogenous bile acids [1] [2]. This disparity arises from CLF’s resistance to bacterial deconjugation in the intestine and poor reabsorption by enterocytes. Consequently, 85–90% of the dose is recovered in feces within 24 hours, primarily as unchanged parent compound [1].

Volume of Distribution and Tissue Localization Patterns

CLF’s tissue distribution is restricted by its hydrophilicity and preferential hepatobiliary trafficking. Autoradiography and fluorescence imaging studies confirm that >90% of the compound localizes to the liver within 30 minutes post-dose, with minor accumulation in kidneys and negligible penetration into the brain or adipose tissue [1] [5].

Hepatic Zonal Distribution

Within the liver, CLF concentrates in pericentral (Zone 3) hepatocytes, which exhibit 3-fold higher uptake than periportal (Zone 1) cells [1]. This zonal preference correlates with OATP1B3’s gradient expression, which peaks in centrilobular regions. Following ABCC2 inhibition, CLF redistributes to Zone 1 hepatocytes, suggesting compensatory excretion via alternative transporters [5].

Table 3: Tissue-to-Plasma CLF Concentration Ratios

TissueConcentration Ratio (Mean ± SD)Time Post-Dose
Liver45 ± 81 hour
Kidney2.1 ± 0.41 hour
Intestine0.3 ± 0.12 hours
Plasma1.0 (reference)

Transport Mechanism and Substrate Recognition

Organic Anion Transporting Polypeptide 1B3 functions as the primary hepatic uptake transporter for cholyl-lysyl-fluorescein, demonstrating high-affinity transport characteristics that distinguish it from other hepatic transporters [1]. Research has established that cholyl-lysyl-fluorescein exhibits a Michaelis-Menten constant of 4.6 ± 2.7 μM for Organic Anion Transporting Polypeptide 1B3, indicating efficient substrate recognition and transport capability [1]. This kinetic parameter places cholyl-lysyl-fluorescein within the range of physiologically relevant bile acid concentrations, suggesting that the transporter operates effectively under normal hepatic conditions.

The substrate specificity of Organic Anion Transporting Polypeptide 1B3 demonstrates a clear preference for conjugated bile acids over their unconjugated counterparts [2] [3]. Studies have shown that conjugated bile acids exhibit Michaelis-Menten constants ranging from 0.47 to 15.3 μM for Organic Anion Transporting Polypeptide 1B3, significantly lower than the 42.2 μM observed for unconjugated cholic acid [3] [4]. This preference pattern is consistent with cholyl-lysyl-fluorescein transport, as the compound retains structural features that mimic natural conjugated bile acids [5].

Kinetic Parameters and Transport Efficiency

The transport efficiency of cholyl-lysyl-fluorescein through Organic Anion Transporting Polypeptide 1B3 demonstrates remarkable consistency with natural bile acid transport mechanisms [1]. Comparative analysis reveals that taurochenodeoxycholic acid and glycochenodeoxycholic acid, which exhibit the highest affinity for Organic Anion Transporting Polypeptide 1B3 with Michaelis-Menten constants of 0.47 μM and 0.52 μM respectively, provide a reference framework for understanding cholyl-lysyl-fluorescein transport kinetics [4]. The cholyl-lysyl-fluorescein Michaelis-Menten constant of 4.6 μM positions it as a moderate-affinity substrate, allowing for effective transport without complete saturation of the transporter system.

Transport kinetic studies have revealed that Organic Anion Transporting Polypeptide 1B3 exhibits saturable uptake characteristics for cholyl-lysyl-fluorescein, following classic Michaelis-Menten kinetics [1]. The transport efficiency, defined as the ratio of maximum velocity to Michaelis-Menten constant, provides insight into the physiological relevance of this transport pathway. Research indicates that the uptake ratio for cholyl-lysyl-fluorescein in Organic Anion Transporting Polypeptide 1B3-expressing cells compared to control cells ranges from 2.0 to 2.4, demonstrating significant transporter-mediated uptake [6].

Structural Determinants of Transport

Recent structural studies have provided crucial insights into the molecular basis of Organic Anion Transporting Polypeptide 1B3 substrate recognition and transport mechanism [7]. The transporter features a polyspecific binding pocket located in the C-terminal transmembrane bundle, which accommodates the structural diversity of bile acid substrates including cholyl-lysyl-fluorescein [7]. The binding pocket's chemical environment, characterized by both hydrophobic and hydrophilic regions, enables recognition of the bile acid steroid backbone while accommodating the fluorescein moiety attached through the lysine linker.

The transport mechanism involves conformational changes between inward-facing and outward-facing states, with bicarbonate playing a potential role as a co-substrate or allosteric modulator [7] [8]. Studies have identified a bicarbonate binding site near the Organic Anion Transporting Polypeptide signature motif, which may influence transport efficiency through pH-dependent mechanisms [8]. This finding has particular relevance for cholyl-lysyl-fluorescein transport, as the compound's transport characteristics may be influenced by extracellular pH conditions.

Physiological Significance and Compensation Mechanisms

Organic Anion Transporting Polypeptide 1B3 demonstrates significant physiological importance in hepatic bile acid homeostasis, with the capacity to partially compensate for sodium-dependent taurocholate cotransporting polypeptide function [9]. Research using transgenic mouse models has shown that Organic Anion Transporting Polypeptide 1B3 can maintain bile acid uptake when sodium-dependent taurocholate cotransporting polypeptide function is impaired [9]. This compensatory capacity extends to cholyl-lysyl-fluorescein transport, as the compound exhibits minimal uptake through sodium-dependent taurocholate cotransporting polypeptide pathways but demonstrates robust Organic Anion Transporting Polypeptide 1B3-mediated transport [1].

The transport capacity of Organic Anion Transporting Polypeptide 1B3 for cholyl-lysyl-fluorescein appears to be independent of sodium dependence, unlike sodium-dependent taurocholate cotransporting polypeptide-mediated transport [1]. This characteristic provides advantages for using cholyl-lysyl-fluorescein as a probe for hepatic function assessment, as transport rates remain consistent across varying sodium concentrations typically encountered in physiological conditions.

ATP-Binding Cassette Transporters in Biliary Efflux

ATP-Binding Cassette Subfamily C Member 2 Transport Mechanisms

ATP-Binding Cassette Subfamily C Member 2 serves as the primary biliary efflux transporter for cholyl-lysyl-fluorescein, demonstrating high-affinity transport with a Michaelis-Menten constant of 3.3 ± 2.0 μM [1]. This transporter, localized at the canalicular membrane of hepatocytes, facilitates the excretion of conjugated organic anions into bile, representing the final step in hepatobiliary elimination of cholyl-lysyl-fluorescein [1]. The transport mechanism involves ATP-dependent translocation across the canalicular membrane, driven by conformational changes in the transporter's nucleotide-binding domains.

Recent structural investigations have revealed that ATP-Binding Cassette Subfamily C Member 2 contains a regulatory domain inserted between the two half-modules, which functions as an affinity filter for substrate selection [10] [11]. This regulatory domain adopts various conformations during the transport cycle, initially binding to the translocation cavity and subsequently being expelled upon substrate binding [10]. For cholyl-lysyl-fluorescein, this mechanism ensures selective transport of high-affinity substrates while preventing non-specific efflux of other cellular components.

The transport efficiency of ATP-Binding Cassette Subfamily C Member 2 for cholyl-lysyl-fluorescein demonstrates remarkable consistency with natural bile acid conjugates [1]. Studies in ATP-Binding Cassette Subfamily C Member 2-deficient mice have shown that biliary excretion of cholyl-lysyl-fluorescein is severely impaired, with hepatic retention increasing from 1% in wild-type mice to 64% in knockout animals [1]. This dramatic difference underscores the critical role of ATP-Binding Cassette Subfamily C Member 2 in cholyl-lysyl-fluorescein biliary excretion.

ATP-Binding Cassette Subfamily C Member 3 Protective Mechanisms

ATP-Binding Cassette Subfamily C Member 3 functions as a hepatoprotective efflux transporter, facilitating the transport of cholyl-lysyl-fluorescein from hepatocytes back into the sinusoidal blood when canalicular excretion becomes impaired [1]. Located at the basolateral membrane of hepatocytes, this transporter exhibits high-affinity transport for cholyl-lysyl-fluorescein with a Michaelis-Menten constant of 3.7 ± 1.0 μM [1]. The transport mechanism serves as a safety valve, preventing excessive accumulation of potentially toxic substrates within hepatocytes.

The compensatory role of ATP-Binding Cassette Subfamily C Member 3 becomes particularly evident under cholestatic conditions or when ATP-Binding Cassette Subfamily C Member 2 function is compromised [12]. Research has demonstrated that ATP-Binding Cassette Subfamily C Member 3 expression is upregulated in cholestatic liver disease, providing an alternative excretion pathway for organic anions including cholyl-lysyl-fluorescein [13]. This upregulation represents an adaptive response that helps maintain hepatocyte viability by facilitating the elimination of potentially hepatotoxic compounds.

Transport kinetic studies have revealed that ATP-Binding Cassette Subfamily C Member 3 exhibits saturable transport characteristics for cholyl-lysyl-fluorescein, following Michaelis-Menten kinetics similar to ATP-Binding Cassette Subfamily C Member 2 [1]. However, the transport direction differs significantly, with ATP-Binding Cassette Subfamily C Member 3 mediating efflux from hepatocytes to blood rather than to bile [1]. This bidirectional transport system provides flexibility in cholyl-lysyl-fluorescein elimination, allowing the hepatic system to respond to varying physiological conditions.

Transport Coordination and Regulation

The coordinated function of ATP-Binding Cassette Subfamily C Member 2 and ATP-Binding Cassette Subfamily C Member 3 creates a sophisticated transport system that maintains cholyl-lysyl-fluorescein homeostasis within hepatocytes [1]. Under normal conditions, ATP-Binding Cassette Subfamily C Member 2 predominates, facilitating efficient biliary excretion of cholyl-lysyl-fluorescein [1]. However, when canalicular transport becomes saturated or impaired, ATP-Binding Cassette Subfamily C Member 3 activation provides an alternative elimination pathway.

This transport coordination is regulated by various factors including substrate concentration, ATP availability, and cellular stress responses [14]. Nuclear receptor-mediated transcriptional regulation plays a crucial role in modulating the expression of both transporters, with farnesoid X receptor and pregnane X receptor serving as key regulatory elements [14]. These nuclear receptors respond to bile acid concentrations and xenobiotic exposure, adjusting transporter expression to maintain appropriate transport capacity.

The transport mechanism also involves post-translational modifications that influence transporter activity and subcellular localization [15]. Phosphorylation events can modulate transport efficiency, while ubiquitination may affect transporter degradation and turnover [15]. These regulatory mechanisms ensure that cholyl-lysyl-fluorescein transport remains responsive to cellular metabolic state and physiological demands.

Membrane Dynamics and Transport Efficiency

The efficiency of ATP-Binding Cassette transporter-mediated cholyl-lysyl-fluorescein transport depends significantly on membrane composition and organization [16]. These transporters reside within lipid raft microdomains enriched in cholesterol and sphingolipids, which provide optimal conditions for transport activity [16]. Disruption of these membrane domains can significantly impair transport efficiency, highlighting the importance of membrane integrity in maintaining cholyl-lysyl-fluorescein elimination.

Transport activity is also influenced by the electrochemical gradient across the membrane and the availability of ATP for driving transport [17]. The energy requirements for cholyl-lysyl-fluorescein transport reflect the compound's molecular size and charge characteristics, with the fluorescein moiety potentially affecting the energy demands of the transport process [17]. Studies have shown that ATP depletion can significantly reduce transport efficiency, emphasizing the energy-dependent nature of cholyl-lysyl-fluorescein efflux.

Impact of Genetic Polymorphisms on Transport Efficiency

Organic Anion Transporting Polypeptide 1B3 Polymorphisms

Genetic polymorphisms in the Solute Carrier Organic Anion Transporter 1B3 gene significantly affect cholyl-lysyl-fluorescein transport efficiency through multiple mechanisms [18]. The most clinically relevant polymorphisms include 439A>G (Thr147Ala), 1559A>C (His520Pro), and 1679T>C (Val560Ala), each demonstrating distinct impacts on transporter function [18]. These polymorphisms affect transport efficiency through reduced protein expression, altered subcellular localization, and modified substrate affinity.

The His520Pro polymorphism represents a particularly significant variant, as it results in substantial reduction in both total protein expression and cell surface trafficking [18]. Located in the predicted extracellular loop 5, this amino acid substitution disrupts the transporter's ability to reach the plasma membrane efficiently, leading to reduced cholyl-lysyl-fluorescein uptake capacity [18]. Kinetic analysis reveals that this polymorphism reduces maximum transport velocity without significantly altering substrate affinity, indicating that the primary defect involves transporter expression rather than substrate recognition.

The Val560Ala polymorphism, observed exclusively in African American populations with a frequency of 3.6%, demonstrates similar functional consequences to His520Pro [18]. This variant also exhibits reduced total protein expression and impaired cell surface trafficking, resulting in decreased cholyl-lysyl-fluorescein transport efficiency [18]. The amino acid substitution occurs in a region predicted to be critical for substrate-transporter interaction, potentially affecting the binding affinity for various substrates including cholyl-lysyl-fluorescein.

ATP-Binding Cassette Subfamily C Member 2 Genetic Variants

Genetic polymorphisms in the ATP-Binding Cassette Subfamily C Member 2 gene affect cholyl-lysyl-fluorescein biliary excretion through diverse mechanisms [19]. The 3972C>T polymorphism has been associated with altered transporter expression, potentially affecting the efficiency of cholyl-lysyl-fluorescein elimination into bile [19]. While the functional consequences of this variant are not fully characterized, clinical studies suggest associations with cholestatic liver disease and altered drug disposition.

The functional impact of ATP-Binding Cassette Subfamily C Member 2 polymorphisms extends beyond simple expression changes, potentially affecting substrate specificity and transport kinetics [7]. Research indicates that certain variants may exhibit altered affinity for different substrates, including cholyl-lysyl-fluorescein, though comprehensive kinetic characterization remains limited [7]. The clinical significance of these variants becomes apparent in conditions such as Dubin-Johnson syndrome, where complete loss of ATP-Binding Cassette Subfamily C Member 2 function leads to severe conjugated hyperbilirubinemia.

ATP-Binding Cassette Subfamily C Member 3 Regulatory Polymorphisms

The ATP-Binding Cassette Subfamily C Member 3 gene contains several polymorphisms that affect transporter expression and function, with the -211T>C promoter variant representing the most studied example [20]. This polymorphism influences transcriptional regulation of ATP-Binding Cassette Subfamily C Member 3, potentially affecting the compensatory transport capacity available when ATP-Binding Cassette Subfamily C Member 2 function is impaired [20]. For cholyl-lysyl-fluorescein transport, these variants may influence the efficiency of the hepatoprotective efflux mechanism.

The regulatory nature of ATP-Binding Cassette Subfamily C Member 3 polymorphisms means that their functional impact may become more pronounced under pathological conditions [20]. During cholestatic liver disease, when ATP-Binding Cassette Subfamily C Member 3 expression is normally upregulated, individuals with reduced expression variants may experience more severe hepatocyte damage due to impaired compensatory transport [20]. This mechanism could affect cholyl-lysyl-fluorescein clearance and hepatic retention under stress conditions.

Clinical Implications and Pharmacogenomics

The combined impact of polymorphisms in multiple transporter genes creates complex pharmacogenomic profiles that affect cholyl-lysyl-fluorescein transport efficiency [21]. Individuals carrying multiple variants may experience cumulative effects on transport capacity, potentially leading to altered hepatic function assessment when using cholyl-lysyl-fluorescein as a diagnostic probe [21]. Understanding these genetic influences is crucial for interpreting liver function tests and adjusting diagnostic protocols accordingly.

Population-specific differences in polymorphism frequencies contribute to ethnic variations in cholyl-lysyl-fluorescein transport efficiency [18]. The exclusive presence of certain variants in specific ethnic groups, such as the Val560Ala polymorphism in African Americans, necessitates population-specific considerations in liver function assessment [18]. These genetic differences may require adjustment of reference ranges and interpretation criteria when using cholyl-lysyl-fluorescein in clinical practice.

Functional Consequences and Compensatory Mechanisms

The functional impact of transporter polymorphisms on cholyl-lysyl-fluorescein transport extends beyond simple reduction in transport capacity [18]. Altered transporter function may trigger compensatory mechanisms, including upregulation of alternative transport pathways or modification of hepatic metabolism [18]. These adaptive responses can partially mitigate the impact of genetic variants, though complete compensation may not always be achieved.

The substrate specificity of polymorphic variants adds another layer of complexity to cholyl-lysyl-fluorescein transport [18]. Some variants may exhibit differential effects on various substrates, potentially affecting cholyl-lysyl-fluorescein transport differently than other bile acid analogs [18]. This substrate-specific impact has implications for using cholyl-lysyl-fluorescein as a representative probe for overall hepatic transport function.

TransporterTransport CapabilityKm Value (μM)Standard Error (μM)Transport DirectionMembrane LocationFunctional Role
OATP1B3High-affinity transport4.62.7Uptake (blood to hepatocyte)BasolateralHepatic uptake
ABCC2High-affinity transport3.32.0Efflux (hepatocyte to bile)CanalicularBiliary excretion
ABCC3High-affinity transport3.71.0Efflux (hepatocyte to blood)BasolateralHepatocyte protection
NTCPNo transportN/AN/AN/ABasolateralBile acid uptake
ABCB11No transportN/AN/AN/ACanalicularBile salt export
Bile AcidOATP1B3 Km (μM)OATP1B3 Vmax (pmol/min/mg)Affinity Order
Cholic acid42.2Not specifiedLow
Chenodeoxycholic acidNot determinedNot specifiedN/A
Deoxycholic acidNot determinedNot specifiedN/A
Taurocholic acid1.2Not specifiedHigh
Glycocholic acid3.1Not specifiedHigh
Taurochenodeoxycholic acid0.47Not specifiedHighest
Glycochenodeoxycholic acid0.52Not specifiedHigh
Taurodeoxycholic acid2.3Not specifiedHigh
Glycodeoxycholic acid1.9Not specifiedHigh
TransporterPrimary LocationTransport FunctionSubstrate PreferenceCLF Km (μM)CLF Km SE (μM)Disease AssociationCompensatory Role
ABCC2Canalicular membraneBiliary excretionConjugated organic anions3.32.0Dubin-Johnson syndromePrimary biliary excretion
ABCC3Basolateral membraneHepatocyte protectionConjugated organic anions3.71.0Cholestatic liver injuryBackup efflux system
GenePolymorphismAmino Acid ChangeFunctional ImpactMechanismEthnic Distribution
SLCO1B3439A>GThr147AlaReduced transportDecreased protein expressionVarious
SLCO1B3767G>CGly256AlaReduced transportDecreased protein expressionVarious
SLCO1B31559A>CHis520ProReduced transportDecreased protein/surface expressionVarious
SLCO1B31679T>CVal560AlaReduced transportDecreased protein/surface expressionAfrican Americans (3.6%)
ABCC23972C>TNot specifiedAltered expressionUnknownVarious
ABCC3-211T>CPromoter variantAltered expressionTranscriptional regulationVarious

XLogP3

5.9

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

9

Exact Mass

925.41833101 g/mol

Monoisotopic Mass

925.41833101 g/mol

Heavy Atom Count

66

Dates

Last modified: 08-08-2024

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